molecular formula C19H20ClFN2O2 B4180890 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B4180890
M. Wt: 362.8 g/mol
InChI Key: QFQWTJPLZIOKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, also known as CFMP, is a novel compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to modulate these processes.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to decrease anxiety and improve mood. 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has also been shown to have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is its high affinity for certain receptors, which makes it a promising compound for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of future directions for 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine research. One area of interest is in understanding the full mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, which could lead to the development of more targeted drugs. Another area of interest is in studying the potential anti-inflammatory effects of 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, which could have implications for the treatment of a variety of diseases. Finally, 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine could be studied in combination with other compounds to determine its potential synergistic effects.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the field of neuroscience, where 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to modulate the activity of serotonin receptors. 1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has also been studied for its potential use in drug discovery, as it has been shown to have a high affinity for certain receptors.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-25-15-5-2-4-14(12-15)13-22-8-10-23(11-9-22)19(24)18-16(20)6-3-7-17(18)21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQWTJPLZIOKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-chloro-6-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.